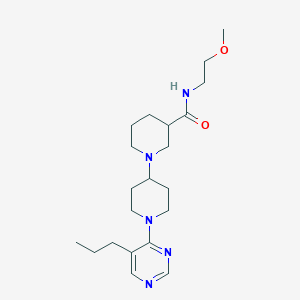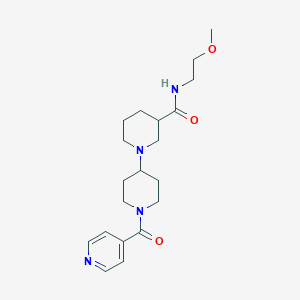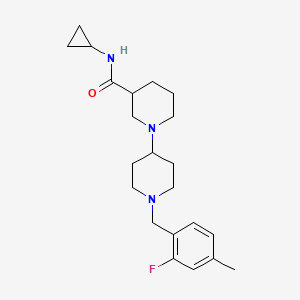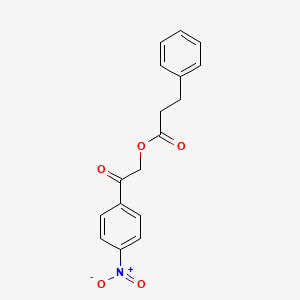
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as MP-10, is a small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, studies have shown that it acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the reward pathway in the brain and is thought to play a role in addiction. By blocking this receptor, this compound may reduce drug-seeking behavior and have potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is that it has been extensively studied in scientific research and its mechanism of action is well understood. This makes it a useful tool for studying the dopamine D3 receptor and its role in addiction. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide. One area of research is to further investigate its potential as a treatment for addiction and other psychiatric disorders. Another area of research is to develop more soluble analogs of this compound that can be used in a wider range of experiments. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 4-chloropyrimidine with 5-propyl-1,3-diaminopentane to form 5-propylpyrimidin-4-amine. This intermediate is then reacted with 1-(2-methoxyethyl)piperazine to form N-(2-methoxyethyl)-1-(5-propylpyrimidin-4-yl)piperazine. Finally, this compound is reacted with 3-isocyanato-benzonitrile to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research has been in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals and may have potential as a treatment for drug addiction in humans. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(5-propylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c1-3-5-17-14-22-16-24-20(17)25-11-7-19(8-12-25)26-10-4-6-18(15-26)21(27)23-9-13-28-2/h14,16,18-19H,3-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHNDPTWPQMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![4-butoxy-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5468329.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)

![2-(3-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5468377.png)



![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)
![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)